molecular formula C9H5BrClN3 B1528935 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine CAS No. 919085-43-1

2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine

Cat. No. B1528935
CAS RN: 919085-43-1
M. Wt: 270.51 g/mol
InChI Key: IMOQXTFTPJMIBS-UHFFFAOYSA-N
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Description

“2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine” is a derivative of triazine, a class of heterocyclic compounds . Triazines are known for their remarkable reactivity and unique structure, which makes them useful in the modification and construction of new materials .


Synthesis Analysis

Triazines can be synthesized through various methods. One common method involves the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane . The substitution of Cl by primary amines on the substrate can also be achieved in high yields by refluxing solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .


Molecular Structure Analysis

Triazines and tetrazines are significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The reaction of 1,2,3-triazine/1,2,3,5-tetrazine with amidines proceeds through an addition/N2 elimination/cyclization pathway .


Physical And Chemical Properties Analysis

Triazines are known for their high chemical stability and rich nitrogen content . They have fine-tuned electronic properties and have been identified as multifunctional, adaptable, and switchable .

Scientific Research Applications

Biomedical Applications: Anticancer Activity

Triazine derivatives have been identified as potential therapeutic candidates due to their significant activity against different tumor cell lines . The presence of the triazine moiety contributes to the cytotoxic effect against cancerous cells, making compounds like 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine valuable in the design of new anticancer drugs.

Organic Synthesis: Building Blocks for Heterocyclic Compounds

The triazine ring system serves as a versatile building block in organic synthesis. It allows for a variety of organic transformations, including electrophilic addition and nucleophilic displacement, which are crucial in constructing complex biologically active molecules .

Photocatalysis: Energy Conversion and Storage

Triazine-based materials exhibit properties conducive to photocatalysis, which is essential for energy conversion and storage applications. Their high chemical stability and nitrogen content make them suitable for use in solar energy harvesting and conversion .

Environmental Science: Adsorbent for Pollutant Extraction

Triazine-based materials have been developed as adsorbents with potential for environmental pollutants. They are particularly effective in adsorption-based extraction techniques, targeting a wide range of contaminants including metal ions, drugs, and pesticides .

Material Science: Covalent Triazine Frameworks

Covalent triazine frameworks (CTFs) are a class of materials that have been used for chromatographic separation. They offer large surface areas and affinity with various analytes, which is beneficial for the separation and purification processes .

Chemical Biology: Bioorthogonal Applications

The bioorthogonal application of triazine compounds with various strained alkenes and alkynes provides new prospects for investigations in chemical biology. This includes the study of biological processes without interfering with native biochemical pathways .

Electronics: Organic Light-Emitting Diodes (OLEDs)

Triazine-based derivatives have been utilized as host materials for thermally activated delayed fluorescence OLEDs. Their electronic properties are fine-tuned to enhance the performance of OLEDs, which are used in display and lighting technologies .

Pharmacology: Antiviral and Antiprotozoal Agents

The triazine core structure is associated with a range of pharmacological activities, including antiviral and anti-protozoal effects. This makes it a valuable scaffold in the development of new medications for treating various infectious diseases .

Mechanism of Action

Target of Action

Triazine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .

Mode of Action

Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

Triazine derivatives have been found to exhibit significant activity against different tumor cell lines , suggesting that they may affect pathways related to cell growth and proliferation.

Result of Action

Triazine derivatives have been found to exhibit significant activity against different tumor cell lines , suggesting that they may have cytotoxic effects.

Action Environment

Solvent polarity has been found to have a significant impact on the emission properties of certain triazine derivatives , suggesting that environmental factors may influence the behavior of 2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine.

Future Directions

Triazine-based materials have shown potential for environmental pollutants, mainly relying on the large surface area and the affinity of triazinyl groups with the targets . They have satisfactory sensitivity and selectivity towards different types of analytes . Future research may focus on further developing these properties for practical applications .

properties

IUPAC Name

2-(3-bromophenyl)-4-chloro-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN3/c10-7-3-1-2-6(4-7)8-12-5-13-9(11)14-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOQXTFTPJMIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-phenyl)-4-chloro-[1,3,5]triazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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